1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-chloro-2-(4-nitrophenyl)imidazole: Lacks the formyl group.
1-Benzyl-5-formyl-2-(4-nitrophenyl)imidazole: Lacks the chloro group.
4-Chloro-5-formyl-2-(4-nitrophenyl)imidazole: Lacks the benzyl group.
Uniqueness: 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H12ClN3O3 |
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Molecular Weight |
341.7 g/mol |
IUPAC Name |
3-benzyl-5-chloro-2-(4-nitrophenyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12ClN3O3/c18-16-15(11-22)20(10-12-4-2-1-3-5-12)17(19-16)13-6-8-14(9-7-13)21(23)24/h1-9,11H,10H2 |
InChI Key |
XIWCLSVCHUFFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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